2-(p-Tolyl)imidazo[1,2-a]pyridine-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(p-Tolyl)imidazo[1,2-a]pyridine-6-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
The synthesis of 2-(p-Tolyl)imidazo[1,2-a]pyridine-6-carbonitrile typically involves multi-step reactions. One common method includes the functionalization of imidazo[1,2-a]pyridines via radical reactions. This can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Industrial production methods often focus on optimizing yields and reaction conditions to ensure high efficiency and purity .
Chemical Reactions Analysis
2-(p-Tolyl)imidazo[1,2-a]pyridine-6-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Reduction: Commonly involves the use of reducing agents such as sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using halogenated reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridinones, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine scaffold .
Scientific Research Applications
2-(p-Tolyl)imidazo[1,2-a]pyridine-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(p-Tolyl)imidazo[1,2-a]pyridine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-(p-Tolyl)imidazo[1,2-a]pyridine-6-carbonitrile can be compared with other imidazo[1,2-a]pyridine derivatives. Similar compounds include:
- 2-(4-Methylphenyl)imidazo[1,2-a]pyridine
- 2-(4′-Methylphenyl)imidazo[1,2-a]pyridine
- 2-(4-Methylphenyl)-4-hydroimidazo[1,2-a]pyridine
These compounds share a similar core structure but differ in their functional groups, which can lead to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific functionalization, which can impart distinct reactivity and biological activity .
Properties
Molecular Formula |
C15H11N3 |
---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
2-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carbonitrile |
InChI |
InChI=1S/C15H11N3/c1-11-2-5-13(6-3-11)14-10-18-9-12(8-16)4-7-15(18)17-14/h2-7,9-10H,1H3 |
InChI Key |
JPKXKGGARFMURM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.